molecular formula C10H10N2 B584923 1,5-Diaminonaphthalene-d6 CAS No. 1346598-98-8

1,5-Diaminonaphthalene-d6

Cat. No. B584923
M. Wt: 164.241
InChI Key: KQSABULTKYLFEV-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04973758

Procedure details

A mixture of 130 g of 1,5-dihydroxynaphthalene (98.1% strength by weight=0.8 mol), 102 g of ammonia (6.0 mol), 52 ml of ammonium bisulphite solution (490 g of SO2 per liter=0.4 mol) and 449 g of water is heated with stirring to 155° C. in a 1.3 liter titanium autoclave and is stirred at this temperature for 4 hours. 102 g of 50% strength by weight sodium hydroxide solution (1.28 mol of NaOH) are then pumped in with stirring at 155° C. The reaction mixture is cooled to 70° C. and is stirred for a further hour at this temperature. The precipitated 1,5-diaminonaphthalene is then filtered off and washed several times with water at 70° C. Drying in vacuo gives 110 g of 1,5-diaminonaphthalene (=86% of theory, relative to 1,5-dihydroxynaphthalene employed).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
solvent
Reaction Step One
Quantity
1.28 mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[NH3:13].S(=O)(O)[O-].[NH4+:18].[OH-].[Na+]>[Ti].O>[NH2:13][C:2]1[C:11]2[C:6](=[C:7]([NH2:18])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Name
Quantity
102 g
Type
reactant
Smiles
N
Name
Quantity
52 mL
Type
reactant
Smiles
S([O-])(O)=O.[NH4+]
Name
Quantity
449 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.28 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.3 L
Type
catalyst
Smiles
[Ti]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
with stirring at 155° C
STIRRING
Type
STIRRING
Details
is stirred for a further hour at this temperature
FILTRATION
Type
FILTRATION
Details
The precipitated 1,5-diaminonaphthalene is then filtered off
WASH
Type
WASH
Details
washed several times with water at 70° C
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 173.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973758

Procedure details

A mixture of 130 g of 1,5-dihydroxynaphthalene (98.1% strength by weight=0.8 mol), 102 g of ammonia (6.0 mol), 52 ml of ammonium bisulphite solution (490 g of SO2 per liter=0.4 mol) and 449 g of water is heated with stirring to 155° C. in a 1.3 liter titanium autoclave and is stirred at this temperature for 4 hours. 102 g of 50% strength by weight sodium hydroxide solution (1.28 mol of NaOH) are then pumped in with stirring at 155° C. The reaction mixture is cooled to 70° C. and is stirred for a further hour at this temperature. The precipitated 1,5-diaminonaphthalene is then filtered off and washed several times with water at 70° C. Drying in vacuo gives 110 g of 1,5-diaminonaphthalene (=86% of theory, relative to 1,5-dihydroxynaphthalene employed).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
solvent
Reaction Step One
Quantity
1.28 mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7](O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[NH3:13].S(=O)(O)[O-].[NH4+:18].[OH-].[Na+]>[Ti].O>[NH2:13][C:2]1[C:11]2[C:6](=[C:7]([NH2:18])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Name
Quantity
102 g
Type
reactant
Smiles
N
Name
Quantity
52 mL
Type
reactant
Smiles
S([O-])(O)=O.[NH4+]
Name
Quantity
449 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.28 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.3 L
Type
catalyst
Smiles
[Ti]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
with stirring at 155° C
STIRRING
Type
STIRRING
Details
is stirred for a further hour at this temperature
FILTRATION
Type
FILTRATION
Details
The precipitated 1,5-diaminonaphthalene is then filtered off
WASH
Type
WASH
Details
washed several times with water at 70° C
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 173.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.